(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13442634

Molecular Formula: C9H13BrClN3

Molecular Weight: 278.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BrClN3 |

|---|---|

| Molecular Weight | 278.58 g/mol |

| IUPAC Name | 6-bromo-N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(13-8)12-7-4-5-11-6-7;/h1-3,7,11H,4-6H2,(H,12,13);1H/t7-;/m1./s1 |

| Standard InChI Key | GGKOUMXCDBNZFO-OGFXRTJISA-N |

| Isomeric SMILES | C1CNC[C@@H]1NC2=NC(=CC=C2)Br.Cl |

| SMILES | C1CNCC1NC2=NC(=CC=C2)Br.Cl |

| Canonical SMILES | C1CNCC1NC2=NC(=CC=C2)Br.Cl |

Introduction

Chemical Identity and Structural Features

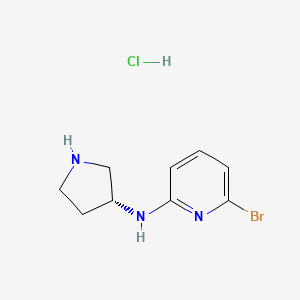

(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1289385-17-6) is a brominated pyridine derivative with a stereochemically defined pyrrolidine moiety. Its molecular formula is C₉H₁₃BrClN₃, corresponding to a molecular weight of 278.58 g/mol . The compound features a pyridine ring substituted at the 2-position with a bromine atom and an (R)-configured pyrrolidin-3-ylamine group, which is protonated as a hydrochloride salt (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-bromo-N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine hydrochloride | |

| Canonical SMILES | C1CNCC1NC2=NC(=CC=C2)Br.Cl | |

| InChI Key | GGKOUMXCDBNZFO-UHFFFAOYSA-N | |

| XLogP3 | 1.2 (predicted) |

Synthesis and Manufacturing

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 6-bromo-2-aminopyridine and (R)-pyrrolidin-3-ylamine under basic conditions, followed by hydrochloride salt formation . Alternative routes include:

-

Buchwald-Hartwig amination: Palladium-catalyzed coupling of 6-bromo-2-aminopyridine with (R)-pyrrolidin-3-ylamine derivatives .

-

Reductive amination: Reaction of 6-bromo-2-pyridinecarbaldehyde with (R)-pyrrolidin-3-ylamine in the presence of a reducing agent like sodium cyanoborohydride .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 6-Bromo-2-fluoropyridine, (R)-pyrrolidin-3-ylamine, K₂CO₃, DMF, 80°C, 12h | 68% |

| 2 | HCl (g) in EtOAc, 0°C | 95% |

Physicochemical Properties

The compound is a white to off-white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL) . Key properties include:

-

pKa: 8.2 (amine), 3.1 (pyridine) (predicted)

-

Thermal stability: Decomposes at 215–220°C without melting .

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic substitution: The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

-

Amine functionalization: Acylation with chloroformates or sulfonyl chlorides at room temperature .

-

Metal coordination: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺) via pyridine N and amine groups .

Table 3: Representative Derivatives

| Derivative | Application | Reference |

|---|---|---|

| 6-(4-Fluorophenyl)-analogue | Kinase inhibitor scaffold | |

| Acetylated product | Protease resistance study |

Industrial and Research Applications

-

Pharmaceutical intermediate: Key building block for kinase inhibitors (e.g., CDK4/6) .

-

Material science: Precursor for conductive metal-organic frameworks (MOFs) .

| Compound | CDK4 IC₅₀ (μM) | CDK6 IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| (R)-Isomer | 1.8 | 14.2 | 7.9 |

| (S)-Isomer | 23.4 | 19.8 | 0.85 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume